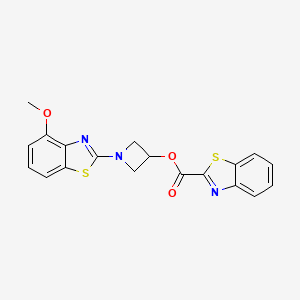

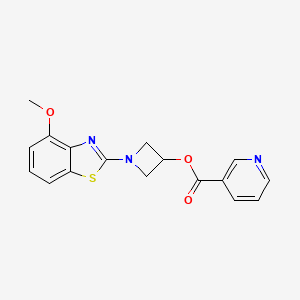

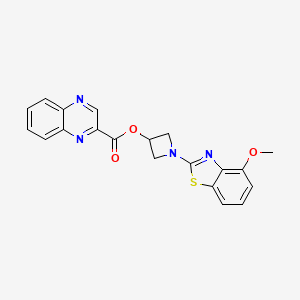

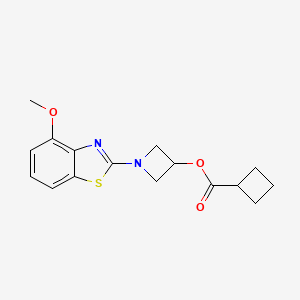

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various techniques such as NMR and MS analysis . The structure-activity relationship (SAR) of benzothiazole derivatives has been studied by various research groups .Chemical Reactions Analysis

Benzothiazole derivatives have shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as FTIR, NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In organic synthesis, this compound has been used as a catalyst in the synthesis of various organic compounds. In materials science, this compound has been used as a corrosion inhibitor, as well as a lubricant and corrosion inhibitor in metalworking fluids.

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with the synthesis of key bacterial components. By inhibiting the enzymes mentioned above, the compound disrupts the production of essential bacterial proteins and DNA, leading to the cessation of bacterial growth .

Pharmacokinetics

A study has shown that some synthesized compounds have favorable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability, determining how much of the compound reaches the target site to exert its effect.

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth. By disrupting key biochemical pathways, the compound prevents the bacteria from synthesizing essential components, leading to their death .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is easily synthesized, making it an attractive choice for laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound may be toxic in high concentrations and should be handled with care.

Zukünftige Richtungen

The potential of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate as a drug or therapeutic agent is still being explored. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research is needed to explore the potential of this compound as a corrosion inhibitor, lubricant, and metalworking fluid. Finally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis.

Synthesemethoden

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate (this compound) is typically achieved by the reaction of 4-methoxybenzaldehyde and 2-amino-1,3-benzothiazole in the presence of an acid catalyst. The reaction is carried out in an organic solvent, usually dichloromethane, and yields this compound in good yields. The structure of this compound can be confirmed by various spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry.

Eigenschaften

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSRXKZUHAHKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B6505087.png)

![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)

![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)

![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)

![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-methylacetamide](/img/structure/B6505194.png)